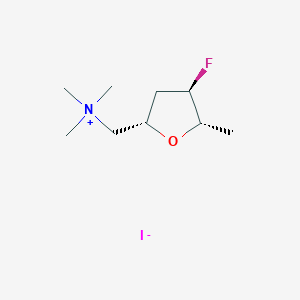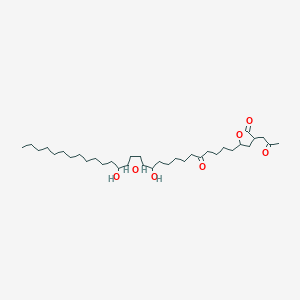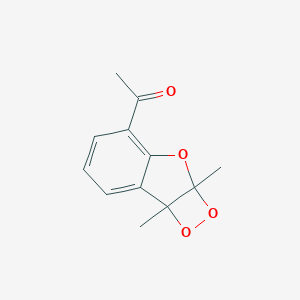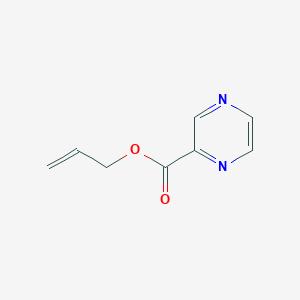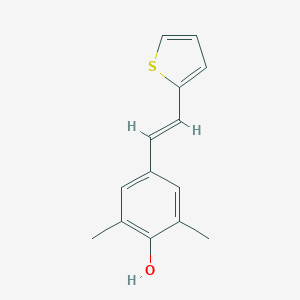
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as DMTT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism Of Action
The exact mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is not yet fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, as well as modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical And Physiological Effects
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis, suggesting potential applications in cancer research. Additionally, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments is its ability to modulate multiple biological pathways, making it a valuable tool for investigating various biological processes. However, one limitation of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is that it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol. One area of interest is its potential use in developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol and its potential applications in cancer research. Finally, more studies are needed to investigate the potential advantages and limitations of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments, as well as its potential applications in other fields such as pharmacology and biochemistry.
Synthesis Methods
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-thiopheneacetic acid, followed by a Wittig reaction with methyltriphenylphosphonium bromide. This yields the intermediate compound, which can be further reacted with 2-bromoethylbenzene to produce 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol.
Scientific Research Applications
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been widely used in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It has been found to have a range of biological effects, including anti-inflammatory, antioxidant, and antitumor activity. 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
125721-82-6 |
|---|---|
Product Name |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol |
Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+ |
InChI Key |
CUTHZVKEIWXBMP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
synonyms |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol BI-L 226 BI-L-226 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



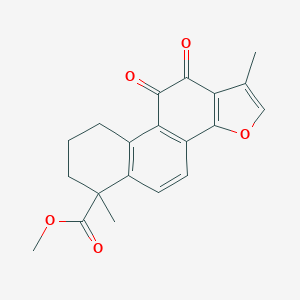
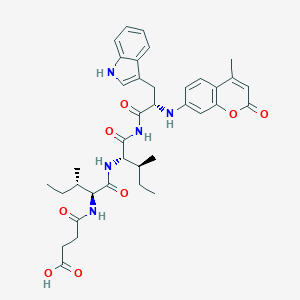
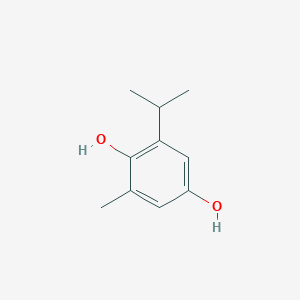
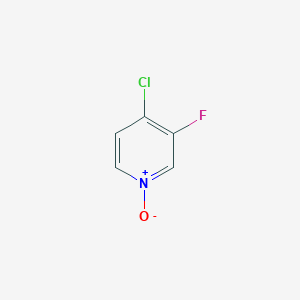
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
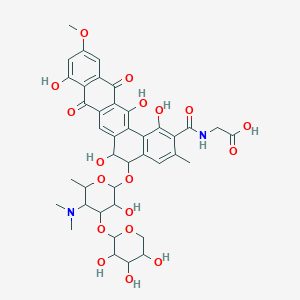
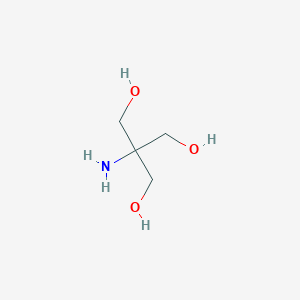
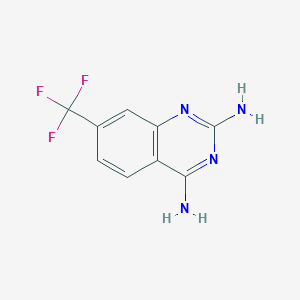
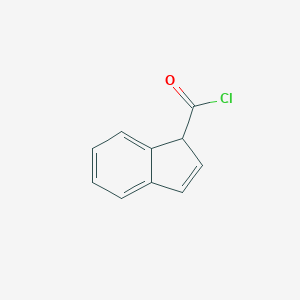
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
